Dexketoprofen Isopropyl Ester

Description

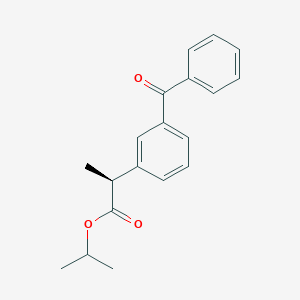

Structure

3D Structure

Properties

Molecular Formula |

C19H20O3 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

propan-2-yl (2S)-2-(3-benzoylphenyl)propanoate |

InChI |

InChI=1S/C19H20O3/c1-13(2)22-19(21)14(3)16-10-7-11-17(12-16)18(20)15-8-5-4-6-9-15/h4-14H,1-3H3/t14-/m0/s1 |

InChI Key |

IXHQKBLIJOIESQ-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC(C)C |

Canonical SMILES |

CC(C)OC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis Methodologies for Dexketoprofen Isopropyl Ester

Chemical Synthesis Approaches

Chemical synthesis provides direct and versatile routes to dexketoprofen (B22426) isopropyl ester. These methods range from classical esterification reactions to more advanced, stereoselective strategies designed to preserve the desired chirality of the molecule.

Direct Esterification Techniques

Direct esterification, often based on the Fischer-Speier esterification principle, involves reacting dexketoprofen with isopropanol (B130326) in the presence of an acid catalyst. While a straightforward method, controlling reaction conditions is crucial to prevent racemization of the chiral center.

Transition metal-catalyzed reactions also offer a pathway. For instance, the palladium-catalyzed carbonylation of 3-vinylbenzophenone in the presence of isopropanol can yield isopropyl α-(3-benzoylphenyl) propionate (B1217596) with high yield and regioselectivity. Subsequent hydrolysis can produce ketoprofen (B1673614), which would then require resolution to isolate the dexketoprofen for esterification. scielo.br

Advanced Synthetic Routes for Stereoselective Ester Formation

To circumvent the challenges of direct esterification of a chiral acid, advanced synthetic routes often focus on establishing the stereocenter during the synthesis. One such approach involves the asymmetric hydrogenation of an unsaturated precursor. For example, methyl α-(3-benzoylphenyl) acrylate (B77674) can be synthesized via palladium-catalyzed carbonylation of 3-ethynylbenzophenone. scielo.br The subsequent asymmetric hydrogenation of the resulting α-(3-benzoylphenyl)acrylic acid using a chiral catalyst, such as a Ruthenium-(S)-BINAP complex, can produce (S)-ketoprofen with high optical yield (95% ee). scielo.br This enantiomerically enriched acid can then be esterified to form dexketoprofen isopropyl ester.

Another advanced method is the use of chiral auxiliaries. A patent describes a process where (R/S)-2-(3-Benzoylphenyl) propionic acid chloride is reacted with a chiral alcohol like (S)-ethyl lactate (B86563) to form diastereomeric esters. google.com These diastereomers can then be separated, and the desired ester can be converted to dexketoprofen. A similar principle could be applied using isopropanol or an appropriate precursor to generate the target ester.

A Chinese patent outlines a method starting from 3-acetyl benzophenone, which undergoes an asymmetric Darzens reaction to create a chiral α,β-epoxy ester intermediate. google.com This intermediate, possessing the desired stereochemistry, can then be converted through hydrolysis, decarboxylation, and oxidation to yield dexketoprofen with high purity, which is then available for esterification. google.com

Biocatalytic Synthesis and Enantiomeric Purity Considerations

Biocatalysis has emerged as a powerful and sustainable alternative for producing enantiomerically pure pharmaceuticals like dexketoprofen and its derivatives. researchgate.net Enzymes, particularly lipases, offer high stereoselectivity under mild reaction conditions. researchgate.netconicet.gov.ar

Kinetic Resolution Strategies for (S)-Enantiomer of Ketoprofen and its Esters

Kinetic resolution is a widely used biocatalytic strategy to separate enantiomers from a racemic mixture. nih.gov This can be achieved either through the enantioselective esterification of racemic ketoprofen or the enantioselective hydrolysis of a racemic ketoprofen ester. conicet.gov.ar

In enantioselective esterification, a lipase (B570770) selectively catalyzes the conversion of one enantiomer into its ester, leaving the other enantiomer unreacted. For example, Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, is known to selectively esterify the (R)-enantiomer of ketoprofen. conicet.gov.arcsic.es This process allows for the concentration of the desired (S)-enantiomer (dexketoprofen), which can then be separated and subsequently esterified to the isopropyl ester. researchgate.netcsic.es Conversely, lipases from Candida rugosa have shown a preference for the (S)-enantiomer, directly producing (S)-ketoprofen esters from the racemic acid. nih.govmdpi.com One study demonstrated that using Candida rugosa lipase for the esterification of racemic ketoprofen yielded the (S)-ester with 99% enantiomeric excess (ee) at 47% conversion. nih.govmdpi.com

In enantioselective hydrolysis, a racemic ester of ketoprofen is subjected to a lipase that preferentially hydrolyzes one of the ester enantiomers. For instance, a mutant strain of Trichosporon laibacchii was used to enantioselectively hydrolyze racemic ketoprofen ester, producing (S)-ketoprofen with an enantiomeric excess of 0.94. nih.gov Similarly, a recombinant lipase expressed in E. coli showed high enantioselectivity for the hydrolysis of (S)-ketoprofen esters. researchgate.net

Enzymatic Esterification for this compound Production

Direct enzymatic esterification involves reacting racemic ketoprofen with an alcohol, where the enzyme selectively converts the (S)-enantiomer into its corresponding ester. Research has explored various lipases and reaction conditions for this purpose.

A study using isopropanol-dried immobilized lipase from Candida rugosa demonstrated enhanced enantioselectivity in the esterification of racemic ketoprofen with various diols. researchgate.net Although this study used diols, the principle of using isopropanol to treat the enzyme highlights a strategy to improve performance, which could be applicable to synthesis with isopropanol as the acyl acceptor. researchgate.net The choice of solvent is also critical, with less polar solvents like isooctane (B107328) and cyclohexane (B81311) often being preferred for lipase-catalyzed esterifications. mdpi.comresearchgate.netubbcluj.ro

The table below summarizes findings from various studies on the enzymatic resolution of ketoprofen, which is the precursor step to obtaining dexketoprofen for esterification.

| Biocatalyst | Strategy | Substrate | Key Findings | Reference |

| Candida rugosa lipase | Enantioselective Esterification | Racemic Ketoprofen | E = 185 ((S)-enantiopreference); 47% conversion; 99% ee for (S)-ester | nih.govmdpi.com |

| Trichosporon laibacchii (mutant) | Enantioselective Hydrolysis | Racemic Ketoprofen Ester | E = 82.5; 47% conversion; 0.94 ee for (S)-ketoprofen | nih.gov |

| Novozym® 435 (C. antarctica lipase B) | Enantioselective Esterification | Racemic Ketoprofen & Glycerol | (R)-selective; low conversion (17%) but high E-ratio (287) | csic.es |

| Isopropanol-dried immobilized C. rugosa lipase | Enantioselective Esterification | Racemic Ketoprofen & 1,4-butanediol | E = 37 (enantioselectivity) | researchgate.net |

Enzyme Engineering for Enhanced Stereoselectivity in Ester Synthesis

To further improve the efficiency and selectivity of biocatalytic routes, enzyme engineering techniques like directed evolution and rational design are employed. nih.govfrontiersin.org These methods aim to create mutant enzymes with enhanced properties for specific reactions.

One study focused on engineering a bacterial esterase, Est924. nih.govfrontiersin.org Through rational design and site-directed mutagenesis, they inverted the enzyme's enantiopreference from (R) to (S). The resulting variant, M3 (I202F/A203W/G208F), was able to resolve racemic ketoprofen ethyl ester to produce (S)-ketoprofen with 95% ee. nih.gov Whole-cell catalysts using this engineered enzyme were also effective, producing (S)-ketoprofen with 86% ee. frontiersin.org Such engineered enzymes could be directly applied to the synthesis of this compound from racemic ketoprofen and isopropanol.

Another approach involved engineering an ene reductase (OYE1) for the asymmetric reduction of profen precursors. chemrxiv.org By creating variants like OYE1 W116A/T37A, researchers achieved high (S)-stereoselectivity in the reduction of acrylate precursors to form (S)-profen esters, demonstrating a powerful strategy for generating the desired stereochemistry from a prochiral substrate. chemrxiv.org

These advanced biocatalytic strategies showcase the potential to develop highly efficient and selective processes for the industrial production of this compound.

Biotransformation and Hydrolysis Kinetics of Dexketoprofen Isopropyl Ester

In Vitro Hydrolysis Studies

In vitro hydrolysis studies are fundamental to characterizing the stability of a prodrug and predicting its conversion rate in biological systems. These studies typically involve subjecting the compound to simulated biological fluids and enzymatic conditions to understand its chemical and enzyme-mediated degradation.

Enzymatic Hydrolysis Mechanisms (e.g., Esterase-Mediated Cleavage)

The primary mechanism for the biotransformation of Dexketoprofen (B22426) Isopropyl Ester is enzymatic hydrolysis of the ester bond, a reaction predominantly mediated by esterases. Esterases, such as lipases, are ubiquitous in the body and are responsible for cleaving ester linkages to release the parent acid (Dexketoprofen) and the corresponding alcohol (isopropyl alcohol).

The enzymatic hydrolysis of profen esters is a well-established field of study. Lipases, in particular, are frequently employed as biocatalysts for the kinetic resolution of racemic ketoprofen (B1673614) through enantioselective hydrolysis. conicet.gov.ar In this process, one enantiomer of the ketoprofen ester is hydrolyzed at a much faster rate than the other. For instance, lipases from Candida rugosa have demonstrated enantioselectivity for the S-enantiomer, which is Dexketoprofen. conicet.gov.armdpi.com Conversely, lipases from sources like Candida antarctica and Mucor javanicus show a preference for hydrolyzing the R-ketoprofen ester. conicet.gov.ar This enantioselectivity is a key factor in the stereospecific metabolism of profen drugs.

The hydrolysis reaction catalyzed by these enzymes involves the formation of an enzyme-substrate complex, followed by the nucleophilic attack of a water molecule on the ester carbonyl group, leading to the release of the carboxylic acid and the alcohol.

Table 1: Enzymes Involved in the Hydrolysis of Ketoprofen Esters

| Enzyme Source | Enantioselectivity | Reference |

|---|---|---|

| Candida rugosa Lipase (B570770) | S-enantiomer (Dexketoprofen) | conicet.gov.armdpi.com |

| Candida antarctica Lipase B | R-enantiomer | conicet.gov.ar |

| Mucor javanicus Lipase | R-enantiomer | conicet.gov.ar |

| Thermophilic Bacteria Esterases (Bacillus stearothermophilus, Thermotoga maritima) | Broad specificity | conicet.gov.ar |

pH-Dependent Hydrolysis Profiles in Simulated Biological Fluids

The rate of hydrolysis of an ester prodrug is significantly influenced by the pH of the surrounding medium. Studies on various NSAID ester prodrugs have shown that they are generally more stable in acidic environments, such as that found in the stomach (pH 1.2), and more susceptible to hydrolysis in the neutral or alkaline conditions of the small intestine and blood plasma (pH 7.4). researchgate.netmdpi.com

For ketoprofen esters, hydrolysis is often minimal at a low pH, which is a desirable characteristic for an orally administered prodrug as it prevents premature release of the active drug in the stomach. researchgate.net As the prodrug transits to the higher pH of the intestine, the rate of both chemical (base-catalyzed) and enzymatic hydrolysis increases, facilitating the release of Dexketoprofen for absorption. Research on related compounds, such as diclofenac (B195802) esters, has also demonstrated this pH-dependent release profile. monash.edu

Table 2: pH-Dependent Stability of Related NSAID Ester Prodrugs

| Compound Type | pH Condition | Stability/Hydrolysis Rate | Reference |

|---|---|---|---|

| Ketoprofen Mutual Prodrugs | pH 1.2 | Stable (Resistant to hydrolysis) | researchgate.net |

| Ketoprofen Mutual Prodrugs | pH 7.4 / pH 9.5 | Susceptible to hydrolysis | researchgate.net |

| Diclofenac Morpholinoalkyl Esters | pH 7.4 | Half-lives ranging from 3 to 34 hours | monash.edu |

Note: Data for specific hydrolysis rates of Dexketoprofen Isopropyl Ester is not publicly available. The table presents data for structurally related compounds to illustrate the general principle of pH-dependent hydrolysis.

Influence of Substrate and Enzyme Concentration on Reaction Kinetics

The kinetics of the enzymatic hydrolysis of this compound are expected to follow Michaelis-Menten kinetics, where the reaction rate is dependent on both the substrate (prodrug) and enzyme concentrations. Studies on the enzymatic resolution of racemic ketoprofen have investigated these parameters. For example, research on the synthesis of (S)-ketoprofen hydroxyalkyl ester using Candida antarctica lipase B (CALB) explored the effects of enzyme loading and the initial concentration of racemic ketoprofen. researchgate.net

Typically, at a fixed enzyme concentration, the initial reaction rate will increase with the substrate concentration until the enzyme becomes saturated. Conversely, at a saturating substrate concentration, the reaction rate is directly proportional to the enzyme concentration. Optimizing these parameters is crucial for industrial-scale biocatalytic processes aimed at producing enantiopure Dexketoprofen. researchgate.net

Modulation of Hydrolysis by Solvents or Surfactants

The environment of the hydrolysis reaction can be modulated by the presence of organic solvents or surfactants, which can, in turn, affect the enzyme's activity and stability. Due to the low aqueous solubility of many ester prodrugs, surfactants are sometimes used to increase their dispersion in the aqueous medium, thereby enhancing the interaction with the hydrolytic enzyme.

A study on the enzymatic hydrolysis of (S)-decyl ketoprofen ester demonstrated that the addition of the surfactant Tween 80 significantly increased the conversion rate to (S)-ketoprofen when using Candida rugosa lipase. mdpi.com Similarly, the choice of organic solvent in reactions can influence the enantioselectivity and reaction rate of the lipase-catalyzed esterification or hydrolysis. researchgate.net

Preclinical In Vivo Biotransformation Pathways

Characterization of Prodrug Conversion to Dexketoprofen in Animal Models

Preclinical studies are designed to demonstrate the successful in vivo conversion of the prodrug. Research involving ester prodrugs of ketoprofen has confirmed their conversion to the active parent drug in animal models. nih.gov

One study administered a lipid emulsion of this compound to rats. researchgate.net The subsequent evaluation of its anti-inflammatory effects provides indirect but strong evidence of its successful biotransformation to dexketoprofen in vivo. The R(-)-enantiomer of ketoprofen shows significantly lower analgesic potency, with its effect being notable only when there is substantial metabolic bioinversion to the S(+)-enantiomer. researchgate.netresearchgate.net The administration of pure dexketoprofen or a prodrug that releases it directly bypasses the need for this inversion, leading to a more efficient therapeutic effect. Following administration, dexketoprofen is extensively metabolized, primarily through glucuronidation, and the resulting inactive conjugates are excreted in the urine. researchgate.net

Identification of Principal Metabolites Associated with Ester Hydrolysis

The biotransformation of this compound primarily proceeds through enzymatic hydrolysis of the ester bond. This process is a critical step in the activation of the prodrug, yielding the pharmacologically active compound, Dexketoprofen, and a corresponding alcohol.

Primary Metabolites

The principal metabolites identified following the hydrolysis of this compound are:

Dexketoprofen ((S)-2-(3-benzoylphenyl)propanoic acid): This is the active therapeutic moiety. The hydrolysis cleaves the ester linkage, releasing the free carboxylic acid which is responsible for the anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com

Isopropyl Alcohol (Propan-2-ol): As the corresponding alcohol portion of the ester, isopropyl alcohol is released concurrently with Dexketoprofen.

This metabolic conversion is catalyzed by non-specific esterase enzymes, which are abundant in the body, particularly in the liver, plasma, and other tissues. conicet.gov.arnih.gov The hydrolysis is generally rapid, ensuring efficient conversion of the prodrug to its active form. nih.gov

Hydrolysis Studies and Findings

While specific kinetic data for the isopropyl ester of dexketoprofen is not extensively detailed in publicly available literature, the hydrolysis of ketoprofen esters has been widely studied, providing a strong model for this reaction. Research on various ketoprofen esters, including ethyl and methyl esters, demonstrates that enzymatic hydrolysis is an efficient pathway for releasing the active drug. nih.govmdpi.com

Studies on ketoprofen ester prodrugs confirm they are designed to be chemically stable but susceptible to enzymatic hydrolysis in vivo. nih.gov For instance, research on polyoxyethylene esters of ketoprofen showed rapid enzymatic cleavage in the presence of porcine esterase. nih.gov Similarly, investigations into the enzymatic hydrolysis of (R,S)-ketoprofen ethyl ester found that the reaction in the presence of esterase resulted in a final conversion of 84.6% after 50 hours in a microemulsion system, significantly higher than in a standard buffer solution. nih.gov

The hydrolysis process is fundamental to the action of ester prodrugs. The principal transformation is the cleavage of the ester bond to unmask the active carboxylic acid. Therefore, the primary and most significant metabolites of this compound hydrolysis are Dexketoprofen and Isopropyl Alcohol.

Table 1: Principal Metabolites of this compound Hydrolysis

| Metabolite Name | Chemical Formula | Role/Significance |

| Dexketoprofen | C₁₆H₁₄O₃ | Active pharmacological agent (NSAID) nih.govmdpi.com |

| Isopropyl Alcohol | C₃H₈O | Byproduct of ester hydrolysis |

Following this primary hydrolysis, Dexketoprofen itself undergoes further metabolism, mainly through glucuronidation in the liver via CYP2C8 and CYP2C9 enzymes, forming inactive glucuroconjugated metabolites that are then excreted. nih.govmanasalifesciences.comdrugbank.com However, these are metabolites of Dexketoprofen, not direct products of the initial ester hydrolysis of the prodrug.

Membrane Permeability and Transport Characteristics

Permeation Across Model and Biological Membranes

The permeation of a drug across membranes is a critical determinant of its bioavailability and therapeutic effect. For transdermal or topical delivery, the stratum corneum presents the primary barrier, while for oral administration, the gastrointestinal mucosa is the key obstacle. The conversion of dexketoprofen (B22426) to its isopropyl ester derivative is intended to enhance its ability to cross these lipid-rich barriers.

In Vitro Permeation Studies Using Franz Diffusion Cells and Artificial Membranes

In vitro permeation studies are crucial for evaluating the passive diffusion of drugs and for comparing different formulations. Franz diffusion cells are a widely used and reproducible methodology for these assessments nih.govcore.ac.ukresearchgate.net. These studies often employ artificial membranes, such as regenerated cellulose or Strat-M®, to simulate biological membranes like the skin nih.govresearchgate.net.

The principles of these studies can be directly applied to assess the permeation of dexketoprofen isopropyl ester. A typical experimental setup would involve placing the this compound formulation in the donor compartment of the Franz cell, with the artificial membrane separating it from the receptor compartment filled with a physiological buffer nih.govjyoungpharm.org. Samples would be withdrawn from the receptor compartment at various time points to determine the flux and permeability coefficient of the compound.

Comparative Permeability of the Prodrug Versus the Parent Drug

The primary rationale for developing ester prodrugs of acidic drugs like dexketoprofen is to enhance their permeability across biological membranes. Esterification of the carboxylic acid group masks its ionizable nature and increases the lipophilicity of the molecule, which generally favors passive diffusion.

Studies on various ester prodrugs of ketoprofen (B1673614) have consistently demonstrated their superior permeability compared to the parent drug. For example, an ex vivo study on the intestinal permeation of methyl, ethyl, and propyl esters of ketoprofen showed a significant increase in the apparent permeability coefficient (Papp) for all three prodrugs compared to ketoprofen itself. This enhancement in permeability is attributed to the increased lipophilicity of the ester prodrugs.

Below is an interactive data table showcasing the comparative ex vivo intestinal permeability of ketoprofen and its ester prodrugs. Although this data is for ketoprofen, it provides a strong indication of the expected behavior of this compound.

Comparative Ex Vivo Intestinal Permeability of Ketoprofen and its Ester Prodrugs

| Compound | Apparent Permeability Coefficient (Papp) (cm²/s) | Enhancement Ratio |

|---|---|---|

| Ketoprofen | 6.86 x 10⁻⁸ | 1.00 |

| Ketoprofen Methyl Ester | 1.08 x 10⁻⁷ | 1.57 |

| Ketoprofen Ethyl Ester | 8.82 x 10⁻⁸ | 1.29 |

| Ketoprofen Propyl Ester | 7.84 x 10⁻⁸ | 1.14 |

Data is illustrative and based on findings for ketoprofen and its ester prodrugs.

The enhancement in permeability for the ester prodrugs is a direct consequence of their altered physicochemical properties, which will be discussed in the following section.

Mechanistic Investigations of Prodrug Transport

Understanding the mechanisms by which a prodrug permeates membranes is essential for optimizing its design and predicting its in vivo performance. The transport of this compound across a membrane is governed by its physicochemical properties and the nature of the membrane itself.

Relationship Between Lipophilicity, Ionization State, and Membrane Permeability

The transport of drugs across most biological membranes occurs primarily via passive diffusion, which is heavily influenced by the drug's lipophilicity and ionization state. The pH-partition hypothesis states that for a drug to passively diffuse across a lipid membrane, it must be in its un-ionized, more lipophilic form.

Dexketoprofen is a weak acid with a pKa of approximately 3.88. At physiological pH (around 7.4), the carboxylic acid group is predominantly ionized, rendering the molecule more hydrophilic and limiting its ability to partition into and diffuse across lipid membranes.

Esterification of dexketoprofen to its isopropyl ester prodrug has two significant effects on its physicochemical properties:

Altered Ionization State: The esterification of the carboxylic acid group removes its ability to ionize. This means that the prodrug remains in a neutral, un-ionized state over a wide pH range. This is particularly advantageous for absorption in environments with varying pH, such as the gastrointestinal tract.

The following interactive data table illustrates the relationship between the chemical structure, lipophilicity (Log P), and pKa for ketoprofen and its conceptual isopropyl ester prodrug.

Physicochemical Properties of Ketoprofen and its Isopropyl Ester Prodrug (Conceptual)

| Compound | Structure | Log P (Octanol-Water) | pKa |

|---|---|---|---|

| Ketoprofen | C₁₆H₁₄O₃ | ~3.1 | ~3.88 |

| Ketoprofen Isopropyl Ester | C₁₉H₂₀O₃ | >3.1 (Increased) | N/A (Ester) |

Log P and pKa values are for ketoprofen. The isopropyl ester is expected to have a higher Log P and no acidic pKa.

The combination of increased lipophilicity and a neutral ionization state is the primary driver for the enhanced membrane permeability of this compound compared to its parent drug.

Assessment of Passive Diffusion and Potential Carrier-Mediated Transport

The enhanced lipophilicity of this compound strongly suggests that its primary mode of transport across biological membranes is passive diffusion . This process is driven by the concentration gradient of the drug across the membrane and does not require energy or a carrier protein. The drug simply dissolves in the lipid bilayer and diffuses from a region of high concentration to a region of low concentration.

However, the possibility of carrier-mediated transport cannot be entirely ruled out, especially for the parent drug, dexketoprofen, upon its regeneration from the prodrug. Carrier-mediated transport involves membrane proteins that bind to the drug and facilitate its movement across the membrane. This process can be either active (requiring energy) or facilitated (not requiring energy but still carrier-dependent).

Several transporters are known to interact with NSAIDs. For instance, the L-type amino acid transporter 1 (LAT1) has been investigated for the brain delivery of ketoprofen prodrugs nih.govnih.gov. By attaching a moiety that is recognized by LAT1, the prodrug can be actively transported across the blood-brain barrier nih.govnih.gov. While this compound itself is not designed to target a specific transporter, its parent compound, dexketoprofen, once released intracellularly, could potentially interact with efflux transporters like the multidrug resistance-associated proteins (MRPs), which are known to transport some NSAIDs.

Preclinical Biopharmaceutical and Mechanistic Studies

Pharmacokinetic Profiling of Dexketoprofen (B22426) Isopropyl Ester in Animal Models

Absorption Characteristics of the Prodrug in Animal Systems

The absorption of dexketoprofen isopropyl ester has been evaluated in various animal models, often in the context of novel delivery systems designed to enhance its therapeutic effect. For instance, a study involving a lipid emulsion of this compound administered to rats showed no statistically significant difference in pharmacokinetic parameters compared to a dexketoprofen injection solution. researchgate.net This suggests that the ester prodrug, when formulated appropriately, can achieve comparable systemic availability to the parent drug.

Another approach has been the development of a metered-dose transdermal spray of dexketoprofen. In vivo absorption profiles in rats demonstrated that this transdermal formulation led to a more sustained plasma concentration profile compared to other administration routes. researchgate.net This indicates that the ester prodrug can be effectively absorbed through the skin, offering an alternative to oral or parenteral administration. The absorption of ester prodrugs can be influenced by esterase activity in the gastrointestinal tract, which varies between species and intestinal segments. nih.gov Research on other ester prodrugs suggests that targeting regions with lower esterase activity, such as the colon, could potentially increase the oral absorption of the intact prodrug. nih.gov

Systemic Exposure and In Vivo Liberation of Dexketoprofen

Following administration, this compound is designed to undergo in vivo hydrolysis to release the active parent drug, dexketoprofen. Studies have shown that the systemic exposure to dexketoprofen following administration of the prodrug is a critical measure of its potential therapeutic utility.

In a study utilizing a lipid emulsion of the ester prodrug in rats, the pharmacokinetic parameters, which reflect systemic exposure, were found to be statistically similar to those of a dexketoprofen injection. researchgate.net This indicates an efficient in vivo liberation of dexketoprofen from the isopropyl ester prodrug. Furthermore, a study on a transdermal spray formulation in rats revealed a more sustained plasma concentration profile, suggesting a controlled release and subsequent liberation of dexketoprofen over time. researchgate.net

The goal of using the isopropyl ester prodrug is often to modify the pharmacokinetic profile of dexketoprofen, potentially leading to improved efficacy and tolerability. The inactive R(-)-enantiomer of ketoprofen (B1673614) has been shown to have much lower potency, with its analgesic action being significant only when there is substantial metabolic bioinversion to the active S(+)-enantiomer, dexketoprofen. nih.gov By directly administering a prodrug of the active enantiomer, the metabolic load is halved. nih.gov

Distribution Patterns of the Ester Prodrug in Preclinical Species

The distribution of a drug within the body is a key determinant of its efficacy and potential side effects. For dexketoprofen and its prodrugs, understanding their distribution to the site of inflammation is of particular interest. Dexketoprofen itself is highly bound to plasma proteins, primarily albumin. researchgate.net

Studies on a transdermal delivery system for dexketoprofen have shown significant deposition of the drug in the stratum corneum, epidermal, and dermal skin layers. nih.gov This localized distribution is advantageous for treating inflammation at the site of application. While specific studies on the distribution patterns of the intact this compound are limited, the general principles of drug distribution would apply. The lipophilic nature of the ester prodrug might influence its initial distribution into tissues before its conversion to the more water-soluble parent drug, dexketoprofen.

Mechanistic Pharmacological Investigations in Animal Models

The pharmacological activity of this compound is intrinsically linked to its ability to be converted to dexketoprofen, which then exerts its anti-inflammatory and analgesic effects. Preclinical studies in animal models are crucial for evaluating the efficacy of the prodrug and comparing its mechanistic actions to the parent compound.

Evaluation of Compound Activity in Preclinical Inflammation Models (e.g., paw edema, ear swelling)

The anti-inflammatory effects of this compound have been assessed in established animal models of inflammation. In a study using a lipid emulsion of the ester, its anti-inflammatory activity was evaluated in egg-albumin-induced paw edema in rats and xylene-induced ear swelling in mice. researchgate.net The results indicated that the group treated with the this compound emulsion showed a rapid recovery from paw swelling. researchgate.net

Similarly, a metered-dose transdermal spray of dexketoprofen demonstrated good anti-inflammatory activity in both the egg-albumin-induced paw edema model in rats and the xylene-induced ear swelling model in mice. researchgate.netresearchgate.net These findings confirm that the this compound, when delivered effectively, is converted to the active dexketoprofen and exerts a significant anti-inflammatory effect. The xylene-induced ear edema model has been shown to involve the upregulation of inflammatory markers such as COX-2 and myeloperoxidase (MPO) activity, which can be mitigated by effective anti-inflammatory treatments. nih.gov

Comparative Mechanistic Analysis with Parent Dexketoprofen in Animal Models

A key aspect of preclinical evaluation is to compare the efficacy of the prodrug with its parent compound. In animal studies, the anti-inflammatory potency of dexketoprofen was consistently found to be equivalent to that of twice the dose of its racemic mixture, ketoprofen. nih.gov

When comparing a this compound lipid emulsion to a dexketoprofen injection solution in rats, no statistical significance was found in their pharmacokinetic parameters, suggesting a similar level of systemic availability of the active drug. researchgate.net In terms of anti-inflammatory effect, the ester emulsion group demonstrated a quick recovery in the paw edema test, indicating at least a comparable, if not improved, efficacy profile. researchgate.net The rationale for developing the ester prodrug is often to enhance the delivery and therapeutic index of dexketoprofen. For instance, a transdermal system for dexketoprofen was developed to achieve efficient anti-inflammatory and pain management with potentially reduced systemic side effects compared to oral administration. nih.gov

The antinociceptive activity of dexketoprofen has been studied in various pain models in mice, where it demonstrated higher potency than ketoprofen in the acetic acid writhing test. nih.gov These foundational studies on the parent drug provide a benchmark for evaluating the performance of its prodrugs. The overarching goal is to leverage the prodrug strategy to optimize the therapeutic benefits of dexketoprofen.

Advanced Drug Delivery System Formulations Incorporating Dexketoprofen Isopropyl Ester

Lipid Emulsion Systems for Enhanced Systemic Delivery

To improve the therapeutic activities of dexketoprofen (B22426), a lipid emulsion delivery system for its prodrug, Dexketoprofen Isopropyl Ester, has been developed. researchgate.net This formulation, a this compound lipid emulsion (DEE), was engineered to enhance the systemic delivery of the active compound following administration.

The DEE formulation was characterized by a particle size of 208.1 ± 33.1 nm and a zeta potential of -34.81 mV. researchgate.net In preclinical studies involving rats, the pharmacokinetic parameters of the DEE group were compared with a standard dexketoprofen injection solution, and no statistically significant differences were found. researchgate.net However, the study highlighted that incorporating the prodrug into a lipid emulsion markedly improves the anti-inflammatory and anti-nociceptive activities of dexketoprofen. researchgate.net This suggests that the lipid emulsion formulation could be beneficial for treating a wider range of inflammatory conditions and pain. researchgate.net

Table 1: Physicochemical Properties of this compound Lipid Emulsion (DEE)

| Parameter | Value |

| Particle Size | 208.1 ± 33.1 nm |

| Zeta Potential | -34.81 mV |

Data sourced from a study on the development of a lipid emulsion delivery system for dexketoprofen. researchgate.net

Transdermal Delivery System Development

Transdermal delivery offers a non-invasive route of administration, avoiding first-pass metabolism and potentially reducing gastrointestinal side effects associated with oral NSAIDs. nih.gov The development of transdermal systems for this compound has focused on formulations that can efficiently permeate the skin barrier.

Design and Characterization of Metered Dose Transdermal Sprays

A metered-dose transdermal spray (MDTS) has been developed for the delivery of this compound. researchgate.netnih.gov This system offers advantages such as ease of use, dose flexibility, and reduced skin irritation compared to traditional patches and gels. researchgate.net The MDTS is designed as a single-phase topical aerosol that, upon application, allows the volatile solvent to evaporate, increasing the thermodynamic activity of the drug and promoting its partitioning into the stratum corneum. researchgate.netnih.gov

The development process involved evaluating various qualitative and quantitative parameters, including the spray pattern, pump seal efficiency, average weight per metered dose, and dose uniformity to ensure precise and reproducible administration. researchgate.netnih.gov

Optimization of Formulation Components for Skin Permeation

The effectiveness of a transdermal spray is highly dependent on its formulation. Research has focused on optimizing the components to maximize the skin permeation of this compound. researchgate.netnih.gov An optimized formulation was developed incorporating 7% (w/w) this compound, 7% (v/v) of the permeation enhancer Isopropyl Myristate (IPM), and 93% (v/v) ethanol. researchgate.netnih.gov

Permeation enhancers like IPM are crucial as they disrupt the highly organized structure of the stratum corneum or increase the drug's partitioning into the skin, thereby facilitating its transport. iium.edu.my In vivo pharmacokinetic studies indicated that this optimized MDTS formulation provided a more sustained plasma concentration profile compared to other formulations. researchgate.netnih.gov Pharmacodynamic studies further confirmed that the DE MDTS possesses significant anti-inflammatory and anti-nociceptive activities. researchgate.netnih.gov

Table 2: Optimized Formulation of this compound (DE) Metered Dose Transdermal Spray (MDTS)

| Component | Concentration | Role |

| This compound (DE) | 7% (w/w) | Active Prodrug |

| Isopropyl Myristate (IPM) | 7% (v/v) | Permeation Enhancer |

| Ethanol | 93% (v/v) | Vehicle/Solvent |

Data sourced from the biopharmaceutical evaluation of a metered dose transdermal spray of dexketoprofen. researchgate.netnih.gov

Novel Nanocarrier Systems for Prodrug Delivery

The use of nanocarriers represents a promising strategy for delivering prodrugs like this compound. While specific research on nanocarriers for the isopropyl ester prodrug is emerging, studies on dexketoprofen and its salts provide a strong basis for this approach. Nanoparticles can improve the therapeutic and pharmacological properties of free drugs, including enhancing stability, bioavailability, and providing targeted delivery. frontiersin.org

Systems such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, and proniosomes have been investigated for dexketoprofen delivery. jrespharm.comijpsr.com For instance, dexketoprofen trometamol has been successfully loaded into Eudragit® RL 100 polymeric nanoparticles and SLNs, which demonstrated extended drug release profiles. jrespharm.commedipol.edu.tr Zein nanoparticles have also been developed for the topical delivery of dexketoprofen, showing improved drug entrapment and superior anti-inflammatory efficacy. frontiersin.org

Chitosan-based nanoparticles are another area of interest due to the polymer's biocompatibility and mucoadhesive properties. mdpi.com These novel systems could be adapted for this compound, potentially offering enhanced skin penetration and a sustained release profile, thereby improving its therapeutic potential in transdermal applications.

Computational Modeling and Simulation Studies

Molecular Docking Investigations of Prodrug-Enzyme Interactions (e.g., Esterases)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of dexketoprofen (B22426) isopropyl ester, docking studies are crucial for understanding its interaction with esterases, the enzymes responsible for hydrolyzing the ester bond to release the active dexketoprofen.

While specific docking studies on dexketoprofen isopropyl ester are not widely published, research on structurally similar ketoprofen (B1673614) esters provides significant insights. frontiersin.orgnih.gov Studies involving the docking of ketoprofen ethyl ester into the active site of various esterases, such as those from the bHSL (bacterial hormone-sensitive lipase) family, have been conducted to understand the determinants of enantioselectivity. frontiersin.orgnih.gov These studies reveal that the orientation and binding affinity of the prodrug within the enzyme's active site are governed by specific amino acid residues. frontiersin.orgnih.gov

For instance, through analysis of structural information and molecular docking, key residues controlling the enantioselectivity of bHSL family esterases towards ethyl 2-arylpropionates have been identified. frontiersin.orgnih.gov By creating mutants of an esterase (Est924) and analyzing their interaction with substrates like ketoprofen ethyl ester, researchers have been able to invert and improve enantioselectivity, favoring the production of the desired (S)-enantiomer, dexketoprofen. frontiersin.orgnih.gov The docking results help explain why certain mutations, for example, at positions I202, A203, and G208 in one study, lead to a higher preference for the (S)-ester, resulting in the efficient synthesis of dexketoprofen. frontiersin.orgnih.gov These computational models suggest that the size and hydrophobicity of the amino acid residues in the binding pocket are critical for accommodating the substrate in a catalytically productive pose. researchgate.net

Table 1: Key Parameters in Molecular Docking of Profen Esters with Esterases

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Binding Affinity (ΔG) | The free energy of binding, indicating the stability of the prodrug-enzyme complex. Lower values suggest stronger binding. | Predicts how tightly the isopropyl ester will bind to various human esterases, influencing its hydrolysis rate. |

| Binding Pose/Orientation | The specific 3D arrangement of the prodrug within the enzyme's active site. | Determines whether the ester bond is correctly positioned for nucleophilic attack by the catalytic residues (e.g., serine) of the esterase. |

| Key Interacting Residues | Specific amino acids in the active site that form hydrogen bonds, hydrophobic, or van der Waals interactions with the prodrug. | Identifies which esterases are most likely to metabolize the prodrug and provides a basis for designing prodrugs with selective cleavage. |

| Enantioselectivity (E-value) | A measure of an enzyme's preference for one enantiomer over the other. | Crucial for ensuring that the prodrug is efficiently converted to the active (S)-enantiomer, dexketoprofen, rather than the less active (R)-ketoprofen. |

This table is a representation of typical parameters investigated in molecular docking studies of profen esters.

Molecular Dynamics Simulations to Elucidate Biotransformation Pathways

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a prodrug within a biological environment over time. mdpi.comnih.gov MD simulations are a powerful tool to study the physical basis of the structure and function of biomolecules. mdpi.com

For this compound, MD simulations can be employed to:

Simulate the entry and binding of the prodrug into the active site of an esterase: This goes beyond the static picture of docking by showing the flexibility of both the enzyme and the ligand. nih.gov

Model the hydrolysis reaction itself: Using quantum mechanics/molecular mechanics (QM/MM) methods, the actual bond-breaking and bond-forming steps of the ester hydrolysis can be simulated, providing detailed mechanistic insights.

In Silico Prediction of Prodrug Biopharmaceutical Behavior (e.g., Permeability, Hydrolysis Rates)

The conversion of a drug into a prodrug, such as by esterification, is a common strategy to improve its biopharmaceutical properties, particularly its membrane permeability. nih.gov In silico tools are frequently used in the early stages of drug development to predict these properties. nih.gov

In silico models, such as those based on Quantitative Structure-Property Relationships (QSPR), can predict the Log P and permeability coefficients of new chemical entities. researchgate.net Studies on ketoprofen and its ester prodrugs have shown that esterification significantly increases the Log P value compared to the parent drug. mdpi.com This increased lipophilicity is predicted to enhance passive diffusion across biological membranes like the gastrointestinal tract. mdpi.com For instance, the Log P of ketoprofen is approximately 3.18, and it is expected that the Log P of its ester prodrugs would be higher, leading to better permeability. mdpi.com

Hydrolysis Rates: The rate of hydrolysis is critical for a prodrug's success; it must be stable enough to reach its target site but labile enough to release the active drug in a timely manner. In silico methods can offer initial estimates of chemical and enzymatic hydrolysis rates. The stability of the ester bond can be influenced by steric hindrance around the carbonyl group. The isopropyl group of this compound is bulkier than a methyl or ethyl group, which may influence its rate of hydrolysis by esterases. This is a parameter that can be modeled and predicted using computational approaches before synthesis. researchgate.net The rate of hydrolysis can be predicted based on the prodrug's structure and its interaction with simulated biological fluids (e.g., simulated gastric or intestinal fluid) or specific enzymes. mdpi.com

Table 2: Predicted Biopharmaceutical Properties of this compound vs. Parent Drug

| Property | Dexketoprofen (Parent Drug) | This compound (Prodrug) | Rationale for Prediction |

|---|---|---|---|

| Molecular Weight | 254.28 g/mol | 296.36 g/mol | Addition of an isopropyl group. |

| Predicted Log P | ~3.2 mdpi.com | > 3.2 | Esterification of the carboxylic acid increases lipophilicity. |

| Aqueous Solubility | Low | Very Low | Increased lipophilicity generally decreases aqueous solubility. |

| Predicted Permeability | Moderate | High | Increased lipophilicity enhances passive diffusion across cell membranes. mdpi.com |

| Susceptibility to Esterase Hydrolysis | N/A | High | The ester bond is designed to be cleaved by esterases in the body. |

Note: The values for this compound are predictive and based on established principles of prodrug design and data from similar compounds like ketoprofen esters. mdpi.com

Comparative Prodrug Research and Future Academic Directions

Comparative Analysis with Other Ester Prodrugs of (Dex)ketoprofen or Related NSAIDs

The esterification of the carboxylic acid group in NSAIDs is a common strategy to create prodrugs with altered physicochemical and pharmacokinetic properties. Research has consistently shown that ester prodrugs of ketoprofen (B1673614) and other NSAIDs exhibit increased lipophilicity compared to their parent compounds. nih.govresearchgate.net This enhanced lipophilicity is a key factor in improving membrane permeability.

A comparative analysis of various ester prodrugs of ketoprofen reveals a direct correlation between the length and nature of the ester chain and the resulting physicochemical and biological properties. For instance, studies on methyl, ethyl, and propyl esters of ketoprofen have demonstrated that these simple alkyl esters possess greater lipophilicity and are chemically stable. nih.govmdpi.com In vivo studies have confirmed that these ester prodrugs are converted to the active parent drug and exhibit significant anti-inflammatory activity, in some cases ranging from 91.8% to 113.3% in comparison to ketoprofen itself. nih.govresearchgate.netingentaconnect.com

A significant advantage of these ester prodrugs is the substantial reduction in their ulcerogenic index compared to the parent NSAID. nih.govresearchgate.net By masking the free carboxylic acid group, which is a primary contributor to gastric irritation, these prodrugs offer a safer profile for oral administration. For example, a mutual prodrug of ketoprofen with salicylic (B10762653) acid not only showed potentiation of anti-inflammatory activity but also a significantly lower ulcerogenic index. nih.govresearchgate.net

| Prodrug Moiety | Key Findings | Reference |

| Simple Alkyl Esters (Methyl, Ethyl, Propyl) | Increased lipophilicity, stable, significant anti-inflammatory activity, reduced ulcerogenic index. | nih.govmdpi.com |

| Salicylic Acid Ester | Potentiated anti-inflammatory activity, significantly lower ulcerogenic index. | nih.govresearchgate.net |

| Antioxidant Esters (Menthol, Thymol, Eugenol) | Increased lipophilicity, stable in acidic environments, improved anti-inflammatory and analgesic activities, and reduced ulcerogenicity. | researchgate.netnih.gov |

| Gabapentin Conjugates (via glycol spacers) | Stable at gastric pH, undergo enzymatic hydrolysis in plasma, potential for synergistic analgesic effects. | mdpi.com |

Elucidation of Optimal Prodrug Design Principles as Applied to Dexketoprofen (B22426) Isopropyl Ester

The design of dexketoprofen isopropyl ester as a prodrug is guided by several key principles aimed at optimizing its therapeutic profile. The primary goal is to temporarily mask the carboxylic acid moiety of dexketoprofen, the pharmacologically active S-enantiomer of ketoprofen. researchgate.net

Lipophilicity and Permeability: A fundamental principle is the enhancement of lipophilicity to improve drug absorption. The isopropyl ester group in this compound significantly increases its lipophilicity compared to the parent drug. This is intended to facilitate its passage across biological membranes, such as the gastrointestinal mucosa, through passive diffusion. imedpub.com

Chemical Stability and Enzymatic Lability: An optimal ester prodrug must exhibit a delicate balance between chemical stability and enzymatic lability. imedpub.com this compound is designed to be sufficiently stable in the acidic environment of the stomach to prevent premature hydrolysis and the release of the parent drug, which could cause local irritation. imedpub.com Upon reaching the systemic circulation or specific tissues, the ester linkage is designed to be susceptible to hydrolysis by ubiquitous esterase enzymes, thereby releasing the active dexketoprofen. imedpub.com

Stereochemistry: The use of the single S-enantiomer, dexketoprofen, is a crucial design principle. The pharmacological activity of ketoprofen resides almost exclusively in the S-enantiomer. researchgate.net By using a chiral-pure starting material, the resulting prodrug, this compound, avoids the introduction of the less active and potentially side-effect-contributing R-enantiomer. nih.gov

Promoieties and Biocompatibility: The choice of the isopropyl group as the promoiety is based on its relatively small size and its metabolic pathway. Upon hydrolysis, it releases isopropanol (B130326), which is generally considered to have a low toxicity profile at the anticipated concentrations.

Methodological Advancements in Prodrug Research Relevant to Ester Derivatives

The field of prodrug research is continually evolving, with new methodologies enhancing the design and evaluation of ester derivatives.

In Silico Modeling: Computational tools are increasingly used to predict the physicochemical properties and ADME (absorption, distribution, metabolism, and excretion) profiles of potential prodrugs. mdpi.com Techniques such as molecular docking can simulate the interaction of ester prodrugs with metabolizing enzymes like esterases, providing insights into their conversion rates. nih.gov This allows for the rational design of prodrugs with desired stability and release kinetics before their synthesis.

High-Throughput Screening: The development of high-throughput screening methods enables the rapid evaluation of libraries of ester prodrugs for key characteristics such as stability in various biological media (e.g., simulated gastric fluid, plasma) and permeability across cell-based models like Caco-2 cells. nih.gov

Advanced Analytical Techniques: The use of sophisticated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), is crucial for accurately quantifying the parent drug and its prodrug in biological samples. This allows for detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the prodrug and the subsequent release of the active moiety.

Enzyme-Responsive and Targeted Delivery Systems: A significant advancement is the design of more sophisticated prodrugs that are activated by specific enzymes overexpressed in target tissues. ewadirect.com While simple esters rely on ubiquitous esterases, newer approaches involve creating ester prodrugs that are substrates for specific enzymes, potentially leading to more targeted drug delivery. Furthermore, the integration of ester prodrugs into nanotechnology-based delivery systems is an emerging area. scirp.orgscirp.org

Emerging Research Areas for Chiral Ester Prodrugs of 2-Arylpropionic Acids

The unique stereochemistry of 2-arylpropionic acids, or "profens," presents specific challenges and opportunities in prodrug design, leading to several emerging research areas.

Chiral Inversion and Stereoselective Prodrugs: A key phenomenon with some 2-arylpropionic acids is the unidirectional metabolic chiral inversion of the inactive R-enantiomer to the active S-enantiomer. nih.govnih.govviamedica.pl Research is focused on understanding how esterification might influence this process. Designing ester prodrugs of the R-enantiomer that undergo efficient chiral inversion could potentially lead to a sustained release of the active S-enantiomer.

Dual-Action Prodrugs: There is growing interest in developing "mutual prodrugs" where the NSAID is ester-linked to another pharmacologically active molecule. nih.gov For chiral profens, this could involve linking dexketoprofen to another agent that offers a synergistic or complementary therapeutic effect, such as a gastroprotective agent or another analgesic.

Targeted Release Mechanisms: Future research is likely to focus on developing ester prodrugs of dexketoprofen with more specific release mechanisms. This could involve designing prodrugs that are activated by enzymes specifically located at the site of inflammation, thereby concentrating the anti-inflammatory effect where it is most needed and minimizing systemic exposure. ewadirect.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of Dexketoprofen Isopropyl Ester?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) is essential for quantifying purity and detecting impurities. Use reverse-phase C18 columns with UV detection (e.g., 254 nm) and mobile phases like acetonitrile/water (70:30 v/v) adjusted to pH 3.0 with phosphoric acid.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying characteristic peaks (e.g., ester carbonyl at ~170 ppm in ¹³C NMR).

- X-ray Crystallography resolves molecular conformation and hydrogen-bonding patterns, as demonstrated in analogous tyrosine esters .

Q. How can researchers assess solubility and partition coefficient (log P) during preformulation studies?

- Methodological Answer :

- Shake-Flask Method : Saturate aqueous and octanol phases with this compound, equilibrate, and quantify concentrations via HPLC. Calculate log P = log([Compound]ₒcₜₐₙₒₗ/[Compound]ₐqᵤₑₒᵤₛ).

- Solubility Profiling : Test solubility in solvents (e.g., DMSO, DMF) and biorelevant media (e.g., simulated gastric fluid) using UV spectrophotometry or gravimetric analysis. Stability in DMSO/DMF mixtures must be monitored to avoid ester hydrolysis .

Q. What stability-indicating assays are critical for evaluating this compound under stress conditions?

- Methodological Answer :

- Conduct accelerated stability studies per ICH guidelines:

- Thermal Degradation : Expose to 40–60°C for 4 weeks.

- Photodegradation : Use a light cabinet (ICH Q1B) with UV/visible light.

- Hydrolytic Stability : Test at pH 1.2 (HCl), 4.5 (acetate buffer), and 7.4 (phosphate buffer).

- Analyze degradation products via HPLC-MS to identify pathways (e.g., ester hydrolysis to dexketoprofen) .

Advanced Research Questions

Q. What experimental design strategies optimize the formulation of this compound for transdermal delivery?

- Methodological Answer :

- Factorial Design : Use a 2³ full factorial design (e.g., lipid concentration, surfactant ratio, solvent type) to evaluate particle size, entrapment efficiency, and drug release.

- Critical Parameters : Optimize lipid carriers (e.g., Lipoid S100) and penetration enhancers (e.g., Cremophor RH 40) using response surface methodology. Validate models via ANOVA (p < 0.05) .

- Example Table :

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Lipid (%) | 5 | 15 |

| Surfactant (%) | 1 | 5 |

| Solvent (DMF:DMSO) | 1:1 | 3:1 |

Q. How should researchers resolve contradictions in degradation kinetics data under varying pH conditions?

- Methodological Answer :

- Pathway Analysis : Use kinetic modeling (e.g., first-order decay) to compare degradation rates. For example, if conflicting data arise at pH 3.0 vs. 7.4, validate assays with stability-indicating HPLC to rule out matrix interference.

- Mechanistic Studies : Employ NMR or FTIR to detect pH-specific degradation products (e.g., free dexketoprofen at acidic pH vs. ester isomerization at neutral pH). Cross-reference with Arrhenius plots to extrapolate shelf life .

Q. What advanced techniques validate the in vitro-in vivo correlation (IVIVC) of this compound formulations?

- Methodological Answer :

- Dissolution-Permeation Systems : Use Franz diffusion cells with synthetic membranes or ex vivo skin to correlate dissolution rates with transdermal flux.

- Pharmacokinetic Modeling : Conduct parallel in vitro release and in vivo plasma profiling in animal models. Apply convolution/deconvolution methods to establish Level A IVIVC.

- Statistical Validation : Use Akaike Information Criterion (AIC) to compare model fit .

Data Contradiction Analysis

Q. How can conflicting reports on the ester’s solubility in polar aprotic solvents be addressed?

- Methodological Answer :

- Controlled Solubility Studies : Standardize solvent purity (e.g., anhydrous DMSO vs. hydrated batches) and temperature (25°C ± 0.5°C).

- Cross-Validation : Compare gravimetric, UV, and HPLC data. For example, discrepancies between UV and HPLC may indicate solvent interference or degradation during analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.